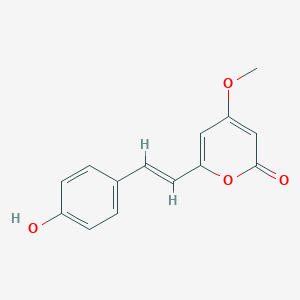

4'-Hydroxydehydrokawain

Overview

Description

4’-Hydroxydehydrokawain is a chemical compound with the molecular formula C14H12O4. It contains a total of 31 bonds, including 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic hydroxyl, and 1 aliphatic ether .

Molecular Structure Analysis

The molecular structure of 4’-Hydroxydehydrokawain includes 31 bonds in total. There are 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic hydroxyl, and 1 aliphatic ether . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 4’-Hydroxydehydrokawain can be determined by various methods. These properties include color, density, hardness, melting and boiling points, and solubility . Unfortunately, specific details about the physical and chemical properties of 4’-Hydroxydehydrokawain were not found in the search results.Scientific Research Applications

Lipid Peroxidation and Oxidative Stress

4'-Hydroxydehydrokawain, as a derivative of 4-hydroxynonenal (HNE), plays a significant role in the study of lipid peroxidation and oxidative stress. HNE, a product of membrane lipid oxidation, is extensively researched for its involvement in various human diseases, often related to inflammatory reactions. It's known to affect cell proliferation, growth, necrotic or apoptotic cell death, and can modulate major pathways of cell signaling and gene expression (Poli, Schaur, Siems, & Leonarduzzi, 2008).

Role in Pathophysiological Processes

4-Hydroxynonenal, and by extension its derivatives, are considered important in understanding various pathophysiological conditions. Its ability to modulate signaling molecules, along with its presence in different cells and tissues, makes it a candidate for studying the pathogenesis of major chronic diseases (Žarković, 2003).

Atherosclerosis Research

Research indicates that 4-hydroxynonenal plays a significant role in the development of atherosclerosis. It activates macrophage and smooth muscle cells, two key types in chronic inflammatory processes, and is involved in the up-regulation of monocyte chemotactic protein 1 (MCP-1) and transforming growth factor beta1 (TGFbeta1), which are crucial in the progression of atherosclerotic processes (Leonarduzzi, Chiarpotto, Biasi, & Poli, 2005).

Nucleoside and Oligonucleotide Research

The compound's structure is also relevant in the synthesis of nucleoside derivatives, which have potential applications as antiviral or anticancer agents. Its involvement in the chemical synthesis of 4'-hydroxymethyl- or nucleobase-transposed nucleosides and nucleotides underscores its importance in medicinal chemistry (Toti, Renders, Groaz, Herdewijn, & van Calenbergh, 2015).

Implications in Heart Disease

4-Hydroxynonenal's metabolic pathways and effects are critical in understanding its role in heart diseases. It impacts cardiovascular diseases through mechanisms like depressing contractile function, enhancing ROS formation, and modulating cell signaling pathways. This makes it a potential target for therapeutic strategies against cardiovascular diseases (Mali & Palaniyandi, 2014).

Mechanism of Action

- One potential target is NAD(P)H-flavin oxidoreductase , an enzyme found in Vibrio fischeri . However, further research is needed to confirm this.

Target of Action

Biochemical Pathways

properties

IUPAC Name |

6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYHYOYHRIWSJU-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193038 | |

| Record name | 4'-Hydroxydehydrokawain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(e)-2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one | |

CAS RN |

39986-86-2 | |

| Record name | 4'-Hydroxydehydrokawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxydehydrokawain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

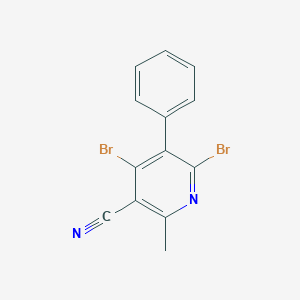

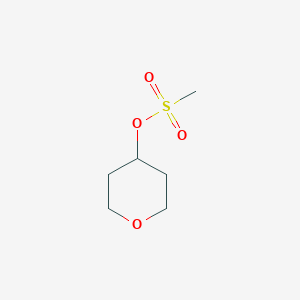

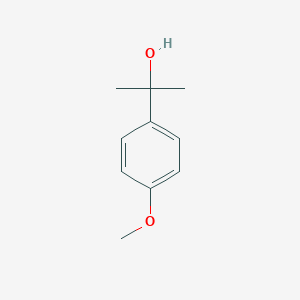

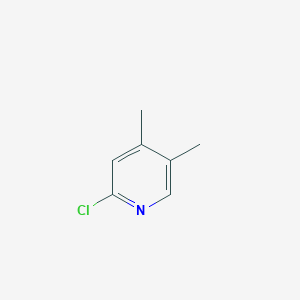

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions analyzing 4'-Hydroxydehydrokawain in Alpinia species using HPLC-DAD. What is the significance of this analytical technique?

A1: High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a powerful technique used to separate, identify, and quantify individual compounds within a mixture []. In the context of the research, HPLC-DAD was crucial for analyzing eight bioactive compounds, including 4'-Hydroxydehydrokawain, in sixteen different Alpinia species. This technique allowed researchers to determine the presence and relative abundance of these compounds, providing insights into the diverse chemical profiles of these plant species and their potential medicinal properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)

![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)